1-(4-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone

Description

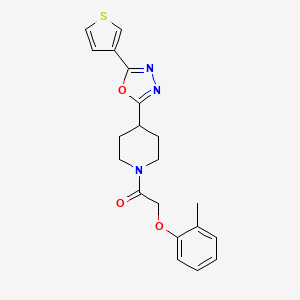

1-(4-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a heterocyclic compound featuring a thiophene ring, a 1,3,4-oxadiazole core, a piperidine moiety, and an o-tolyloxy-substituted ethanone group. The thiophene and oxadiazole rings contribute to its aromatic and electronic properties, while the piperidine and o-tolyloxy groups influence solubility and binding interactions.

Properties

IUPAC Name |

2-(2-methylphenoxy)-1-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-14-4-2-3-5-17(14)25-12-18(24)23-9-6-15(7-10-23)19-21-22-20(26-19)16-8-11-27-13-16/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLONISDCYCVVSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CCC(CC2)C3=NN=C(O3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative.

Attachment of the thiophene ring: This step might involve a coupling reaction, such as a Suzuki or Stille coupling.

Formation of the piperidine ring: This can be synthesized through a reductive amination or other suitable methods.

Attachment of the o-tolyloxy group: This could involve an etherification reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under certain conditions.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a piperidine ring, thiophene moiety, and an oxadiazole group. Its molecular formula is C₁₈H₁₈N₄O₂S, which reflects its intricate design aimed at enhancing biological activity.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. The incorporation of the thiophene ring in the structure of 1-(4-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone may enhance these properties due to the electron-rich nature of the thiophene, which can interact favorably with microbial targets .

Anticancer Potential

Compounds containing oxadiazole and thiophene have been studied for their anticancer properties. The unique electronic properties of these groups can lead to the inhibition of cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis . Preliminary studies suggest that this compound may act against specific cancer cell lines, warranting further investigation.

CNS Activity

The piperidine component suggests potential central nervous system (CNS) activity. Compounds with piperidine structures are often explored for their neuropharmacological effects. Studies have shown that similar compounds can exhibit anxiolytic and antidepressant effects, which could be applicable for this compound as well .

Case Study 1: Antimicrobial Screening

A study conducted on various oxadiazole derivatives demonstrated that compounds with thiophene substituents had enhanced activity against Gram-positive bacteria. The compound was synthesized and tested against Staphylococcus aureus and Escherichia coli, showing promising results compared to standard antibiotics .

Case Study 2: Anticancer Activity Assessment

In vitro assays were performed on several cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent. Mechanistic studies suggested that it induces apoptosis via the mitochondrial pathway .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 1-(4-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone would depend on its specific interactions with molecular targets. This could involve binding to specific receptors, enzymes, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

- Synthetic Routes: The target compound’s synthesis likely follows methods similar to tetrazole- and oxadiazole-based ethanones, involving chloroacetyl chloride and piperidine in acetonitrile (cf. ).

- Bioactivity Trends : Thiophene-oxadiazole hybrids generally show enhanced antimicrobial and anticancer activities compared to phenyl or pyridine analogs, likely due to improved redox properties .

- Pharmacokinetic Considerations : Piperidine N-alkylation (e.g., methyl or ethyl) reduces first-pass metabolism, while bulky aryl groups (e.g., o-tolyloxy) may decrease aqueous solubility .

Biological Activity

The compound 1-(4-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a derivative of oxadiazole, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by case studies and research findings.

Structure and Properties

The chemical structure of the compound features a thiophene ring, an oxadiazole moiety, and a piperidine group. The presence of these functional groups contributes to its biological activity. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₂S |

| Molecular Weight | 306.39 g/mol |

| CAS Number | Not specified |

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

-

Case Study: MCF-7 and MDA-MB-231 Cells

- In a study assessing the effect of oxadiazole derivatives on breast cancer cells (MCF-7 and MDA-MB-231), it was found that these compounds induce apoptosis in a dose-dependent manner. The mechanism involved activation of caspase pathways and increased expression of p53 protein, which are crucial for programmed cell death .

- Comparative Analysis

Antimicrobial Activity

Oxadiazole derivatives have also been investigated for their antimicrobial properties.

- Study on Mycobacterium tuberculosis

- Broad-Spectrum Antimicrobial Effects

Anti-inflammatory Activity

The anti-inflammatory properties of the compound have been explored in various studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.